molecular formula C7H2FN3O4 B8440988 4-Fluoro-2,6-dinitrobenzonitrile

4-Fluoro-2,6-dinitrobenzonitrile

Cat. No.: B8440988
M. Wt: 211.11 g/mol
InChI Key: SNJNVLHIFSWKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,6-dinitrobenzonitrile is a versatile aromatic compound designed for use in chemical synthesis and pharmaceutical research. It features a benzene ring activated by three strong electron-withdrawing groups: a nitrile, two nitro groups, and a fluorine atom. This specific arrangement of substituents makes it a valuable electrophilic intermediate, particularly in nucleophilic aromatic substitution reactions. The fluorine atom, activated by the ortho and para nitro groups, is highly susceptible to displacement by various nucleophiles, a reactivity pattern well-documented in its structural analog, 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) . This compound serves as a key precursor in the synthesis of more complex molecules. Its high electrophilicity suggests utility in creating heterocyclic compounds, pharmaceutical intermediates, and functional materials. Researchers can leverage this chemical to develop new compounds for application in medicinal chemistry and materials science. The presence of the nitrile group offers a distinct handle for further synthetic manipulation compared to similar dinitrofluorobenzene derivatives, allowing for a wider range of chemical transformations . Disclaimer on Data: The specific physical properties (melting point, boiling point) and hazard classifications for this compound are not fully available in the current search results. The chemical properties and applications described are inferred from its molecular structure and the well-established behavior of highly similar compounds, such as 2,6-Dinitrobenzonitrile and 1-Fluoro-2,4-dinitrobenzene . Researchers are advised to consult the material safety data sheet (MSDS) for safe handling procedures upon acquisition. Intended Use: This product is provided 'For Research Use Only'. It is strictly not for diagnostic, therapeutic, or any personal use. All necessary safety precautions must be observed when handling this chemical.

Properties

Molecular Formula

C7H2FN3O4

Molecular Weight

211.11 g/mol

IUPAC Name

4-fluoro-2,6-dinitrobenzonitrile

InChI

InChI=1S/C7H2FN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H

InChI Key

SNJNVLHIFSWKBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Pharmaceutical Relevance : Fluorinated nitriles, such as those in and , highlight the role of fluorine in enhancing metabolic stability and bioavailability in drug candidates .
  • Environmental Impact : Nitroaromatics like this compound may persist in ecosystems, necessitating studies on degradation pathways.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods due to the compound’s toxicity and potential release of HCN vapors .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent explosive residues .
  • Emergency Procedures: Maintain cyanide antidote kits (e.g., hydroxocobalamin) in labs due to nitrile-related toxicity risks .

How do steric and electronic effects influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Steric Effects: Bulky nitro groups hinder binding to enzyme active sites. Derivatives with smaller substituents (e.g., methoxy) show improved bioactivity .
  • Electronic Effects: Fluorine’s electronegativity enhances membrane permeability in drug candidates. Pair with hydrophilic groups (e.g., hydroxyl) to balance logP values .
  • In Vitro Testing: Use enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent effects with metabolic stability .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Q. Basic Research Focus

  • HPLC-PDA: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate nitro isomers and detect impurities at 254 nm .
  • GC-MS: Volatile byproducts (e.g., fluorobenzene) can be quantified using a DB-5MS column and electron ionization .
  • Elemental Analysis: Confirm stoichiometry (C, H, N) to identify non-organic contaminants .

How can researchers address discrepancies in reported melting points for this compound?

Advanced Research Focus
Melting point variations (e.g., 35–37°C vs. 40–42°C) may stem from polymorphism or hydration:

  • Polymorph Screening: Recrystallize from solvents like ethanol or hexane to isolate distinct crystalline forms .
  • Thermogravimetric Analysis (TGA): Detect hydrated forms by measuring weight loss at 100–150°C .
  • DSC Profiling: Differential Scanning Calorimetry can differentiate enantiotropic and monotropic phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.